2-Oxabicyclooctan-5-one, 1,3,3-trimethyl- (CAS: 101221-23-2), commonly known as 3-keto-1,8-cineole or 3-oxocineole, is a rigid bicyclic monoterpene ketone derived from the selective oxidation of 1,8-cineole (eucalyptol) [1]. In industrial and advanced laboratory settings, it is primarily procured as a high-value synthetic intermediate and analytical standard. Its distinct ether-bridged bicyclic structure and specific carbonyl placement make it a critical precursor for ring-opening rearrangements, most notably in the synthesis of the insect pheromone seudenone [1]. Furthermore, it serves as a regiospecific substrate for stereoselective reductions to 3-hydroxycineole-based mosquito repellents and acts as a benchmark chiral probe in enantioselective gas chromatography (Es-GC) for the flavor and fragrance industries.
Substituting 1,3,3-trimethyl-2-oxabicyclooctan-5-one with its unoxidized parent compound, 1,8-cineole, or closely related bicyclic ketones like camphor, fundamentally disrupts downstream synthetic pathways [1]. 1,8-Cineole requires harsh, non-selective, and environmentally toxic stoichiometric oxidation (e.g., using chromyl acetate) to functionalize the C3 position, resulting in poor yields and complex purification bottlenecks [1]. Similarly, the regioisomer 2-oxocineole cannot undergo the specific base-catalyzed retro-aldol cleavage required to produce seudenone, as the carbonyl group is incorrectly positioned relative to the ether bridge. Camphor, possessing a carbon framework rather than a ether framework, entirely lacks the necessary reactivity for these specialized ring-opening and stereoselective reduction applications, making the exact 3-oxo-1,8-cineole structure strictly non-substitutable for these procurement needs [1].
1,3,3-trimethyl-2-oxabicyclooctan-5-one (3-keto-1,8-cineole) serves as the direct, high-yield precursor for the synthesis of the valuable insect pheromone seudenone (3-methyl-2-cyclohexenone) [1]. When subjected to base-catalyzed rearrangement (KOH in ethanol), 3-keto-1,8-cineole undergoes a regioselective retro-aldol condensation, yielding seudenone at 97% yield [1]. In contrast, attempting to synthesize seudenone directly from the unoxidized parent compound, 1,8-cineole, requires an initial harsh stoichiometric oxidation step (e.g., using toxic chromyl acetate), which suffers from poor regioselectivity and heavy metal waste [1]. Procuring the pure 3-keto intermediate bypasses this critical bottleneck, enabling clean, high-yield downstream processing.
| Evidence Dimension | Yield of seudenone via base-catalyzed rearrangement |
| Target Compound Data | 97% yield (via KOH/ethanol treatment) |
| Comparator Or Baseline | 1,8-Cineole (requires prior multi-step oxidation with toxic CrO2(OAc)2, lowering overall throughput) |
| Quantified Difference | Bypasses the non-selective oxidation step, achieving near-quantitative (97%) conversion to the target pheromone. |
| Conditions | KOH in ethanol, atmospheric pressure |
Procuring the pre-oxidized ketone eliminates the need for toxic chromium-based oxidations in-house, directly streamlining the commercial synthesis of high-value pheromones.
The precise position of the carbonyl group in 1,3,3-trimethyl-2-oxabicyclooctan-5-one (the 3-oxo position relative to the ether bridge) is strictly required for its signature reactivity [1]. Under basic conditions, the formation of an anion at the adjacent carbon allows for a specific rearrangement into an alkoxide intermediate that cleaves to form seudenone [1]. The regioisomer, 2-oxocineole, lacks the appropriate structural geometry to undergo this specific retro-aldol cleavage pathway. Consequently, crude oxidized cineole mixtures containing both 2-oxo and 3-oxo isomers cannot be used directly for high-purity seudenone synthesis without extensive prior separation [1].
| Evidence Dimension | Suitability for retro-aldol cleavage to seudenone |
| Target Compound Data | Undergoes selective retro-aldol condensation |
| Comparator Or Baseline | 2-Oxocineole (fails to undergo the required specific cleavage) |
| Quantified Difference | Absolute requirement for the 3-oxo regioisomer to achieve the desired carbon-carbon bond cleavage. |
| Conditions | Basic conditions (KOH/EtOH) |
Buyers must procure the isomerically pure 3-keto-1,8-cineole rather than mixed cineole oxidation products to ensure successful downstream ring-opening reactions.
1,3,3-trimethyl-2-oxabicyclooctan-5-one is a critical intermediate for the targeted synthesis of 3-exo-hydroxycineole and 3-endo-hydroxycineole, which are utilized as potent mosquito repellents [1]. By starting with the pure ketone, chemists can utilize stereoselective reduction techniques to control the exo/endo ratio of the resulting alcohol. In contrast, direct biocatalytic or chemical hydroxylation of 1,8-cineole typically yields a complex mixture of 2-hydroxy and 3-hydroxy regioisomers and stereoisomers that are notoriously difficult to separate [1].
| Evidence Dimension | Control over final alcohol stereochemistry |
| Target Compound Data | Allows controlled stereoselective reduction to specific 3-hydroxy isomers |
| Comparator Or Baseline | Direct hydroxylation of 1,8-cineole (yields mixed 2-exo, 2-endo, 3-exo, and 3-endo isomers) |
| Quantified Difference | Eliminates the formation of 2-hydroxycineole byproducts, isolating the reaction strictly to the C3 position. |
| Conditions | Chemical reduction vs. direct C-H oxidation |
Utilizing the pure ketone as a starting material drastically simplifies the purification of high-value 3-hydroxycineole repellents by eliminating regioisomer contamination.
In flavor and fragrance analysis, 1,3,3-trimethyl-2-oxabicyclooctan-5-one serves as a rigid, oxygenated bicyclic reference standard for evaluating the resolving power of cyclodextrin-based chiral stationary phases (CSPs) [1]. Its distinct bicyclic ether-ketone framework interacts differently with modified cyclodextrins compared to the more common framework of camphor [1]. This structural distinction results in distinct retention indices and chiral recognition mechanisms, making it an essential probe for validating the enantioselective separation of complex essential oil mixtures.
| Evidence Dimension | Chiral recognition and retention behavior |
| Target Compound Data | Unique host-guest interaction with cyclodextrin cavities due to the ether-bridged system |
| Comparator Or Baseline | Camphor (a bicyclic ketone) |
| Quantified Difference | Provides orthogonal retention data for validating CSPs that cannot be modeled by camphor alone. |
| Conditions | Enantioselective GC using modified beta-cyclodextrin columns |
Analytical laboratories procure this compound to calibrate and validate chiral GC methods for complex fragrance and essential oil profiling.
Where this compound is the right choice for serving as the direct precursor in base-catalyzed retro-aldol condensations, yielding seudenone at near-quantitative levels (97%) without the need for toxic chromium oxidants in-house [1].
Where this compound is the right choice for stereoselective reduction workflows, allowing chemists to cleanly produce specific exo- or endo-3-hydroxycineole isomers while avoiding the regioisomer contamination inherent to direct cineole hydroxylation [1].
Where this compound is the right choice as an analytical reference standard, providing unique retention index data for calibrating cyclodextrin-based columns in the flavor, fragrance, and essential oil testing sectors [2].